Titanium dioxide

Description

Historical Overview of Titanium Dioxide Research Milestones

The story of this compound begins in the late 18th century. In 1791, amateur geologist William Gregor first discovered the element titanium in a black sandy mineral. somamedical.netsciencelearn.org.nz A few years later, in 1795, German chemist Martin Heinrich Klaproth independently isolated the same metallic oxide from rutile and named the new element "titanium" after the Titans of Greek mythology. somamedical.netsciencelearn.org.nz While the oxide was identified, isolating the pure metal proved more challenging, with Matthew Hunter succeeding in 1910. sciencelearn.org.nz

The early 20th century marked the transition of this compound from a laboratory curiosity to an industrial workhorse. Though discovered as a pigment in 1821, mass production only became feasible with modern technology around 1916. webexhibits.org Commercial production for use as a pigment (in the anatase form) began in the 1920s, and it quickly started to replace toxic lead-based pigments. scirp.orgscirp.org The sulfate (B86663) process for producing anatase TiO₂ was industrialized in 1931, followed by a method for the rutile form in 1941. mheavytechnology.com

A pivotal moment in this compound research occurred in 1967 when Akira Fujishima discovered its photocatalytic properties, a finding he published in 1972. wikipedia.org This phenomenon, known as the Honda-Fujishima effect, revealed that under ultraviolet light, this compound could split water into hydrogen and oxygen, opening up new frontiers in energy and environmental applications. wikipedia.orgmdpi.com This discovery spurred extensive research into TiO₂'s potential in photocatalysis for environmental cleanup, solar energy conversion, and self-cleaning surfaces. mdpi.comacsmaterial.comscribd.com In 1995, Fujishima's group also discovered the superhydrophilicity of TiO₂-coated glass when exposed to sunlight, leading to the development of self-cleaning and anti-fogging technologies. wikipedia.org

The advent of nanotechnology dramatically enhanced the photocatalytic characteristics of this compound. somamedical.net At the nanoscale, the material's surface area increases significantly, leading to a higher rate of photocatalytic reactions. somamedical.netresearchgate.net

| Milestone | Year | Description |

| Discovery of Titanium | 1791 | William Gregor discovers a new element in a mineral sample. somamedical.netsciencelearn.org.nz |

| Titanium Named | 1795 | Martin Klaproth isolates the oxide and names the element titanium. somamedical.netsciencelearn.org.nz |

| First Commercial Production | 1916 | Mass production of this compound as a pigment begins. webexhibits.orgworldart.news |

| Honda-Fujishima Effect | 1972 | Akira Fujishima and Kenichi Honda publish their findings on the photocatalytic properties of TiO₂. resysten.hu |

| Superhydrophilicity Discovery | 1995 | Fujishima's group discovers the self-cleaning properties of TiO₂ under sunlight. wikipedia.org |

Significance of this compound in Advanced Materials Science and Engineering

This compound is a material of immense significance in science and engineering due to its versatility, stability, and unique properties. nih.govresearchgate.net It is considered the world's primary pigment for imparting whiteness, brightness, and opacity. webexhibits.org It is estimated that this compound is used in two-thirds of all pigments. wikipedia.org

Beyond its role as a pigment, its semiconductor and photocatalytic properties are of paramount importance. As a photocatalyst, it can break down a wide array of organic compounds and pollutants when exposed to light, making it invaluable for air and water purification. somamedical.netresearchgate.net This reactivity is also harnessed for creating self-cleaning surfaces on materials like glass, cement, and tiles. somamedical.netwikipedia.org

In the realm of renewable energy, TiO₂ is a critical component in dye-sensitized solar cells (DSSCs), also known as Grätzel cells, where it serves as an n-type semiconductor. wikipedia.orgacsmaterial.com Research has also focused on its ability to photocatalytically split water to produce hydrogen, a potential clean fuel source. wikipedia.orgmdpi.com Furthermore, its high refractive index and UV-resistant properties make it an excellent additive in plastics, coatings, and sunscreens to reduce UV degradation. wikipedia.org The development of nanomaterials has further expanded its applications due to a large specific surface area and unique chemical, physical, and electronic properties. acsmaterial.com

Polymorphism and Crystallinity of this compound

This compound naturally exists in three primary crystalline forms, or polymorphs: anatase, rutile, and brookite. nih.gov All three are found in nature, with rutile being the most common and stable phase, while anatase and brookite are metastable and will irreversibly convert to rutile upon heating. wikipedia.org In addition to these, several other metastable and high-pressure polymorphs can be created synthetically. youtube.com The crystal structure of each polymorph is built from TiO₆ octahedra, but they differ in how these octahedra are arranged and share edges and corners. nih.gov

| Polymorph | Crystal System | Density (g/cm³) | Band Gap (eV) |

| Anatase | Tetragonal | 3.78 | 3.2 |

| Rutile | Tetragonal | 4.23 | 3.0 |

| Brookite | Orthorhombic | 4.12 | ~3.2-3.4 |

| TiO₂ (B) | Monoclinic | 3.73 | ~3.1 |

Anatase is a metastable polymorph of this compound that has been the subject of extensive research, particularly for its superior photocatalytic activity compared to rutile. acsmaterial.com Its wider band gap of approximately 3.2 eV allows it to generate highly reactive hydroxyl radicals under UV irradiation, making it effective for degrading organic pollutants and for antibacterial applications. wikipedia.orgacsmaterial.com

Research into anatase has heavily focused on its use in environmental cleanup and solar energy conversion. acsmaterial.com It is the preferred form for many photocatalytic applications and is also used in dye-sensitized solar cells. mheavytechnology.comwikipedia.org However, because it only absorbs UV light, significant research efforts have been dedicated to modifying anatase to make it responsive to visible light, for instance, by doping it with nitrogen ions or other metal oxides. wikipedia.org Studies have also shown that the crystallite size of anatase plays a crucial role in its photocatalytic performance, with charge trapping mechanisms differing between small and large particles. acs.org

Rutile is the most stable and common polymorph of this compound. wikipedia.org It has a narrower band gap of about 3.0 eV compared to anatase and a higher refractive index, which makes it an exceptional pigment for providing whiteness and opacity. wikipedia.orgacsmaterial.com For this reason, rutile is the preferred form for applications such as paints, plastics, and paper. scirp.orgscirp.org

The production of pigment-grade this compound through both the sulfate and chloride processes is primarily focused on yielding the rutile crystal form. wikipedia.org Research has shown that rutile is more resistant to UV degradation than anatase, making it ideal for outdoor applications. scirp.orgscirp.org While generally considered less photoactive than anatase, research into enhancing its photocatalytic properties continues. It has been found that interfaces between rutile and anatase can improve photocatalytic activity by facilitating the separation of charge carriers, leading to the development of biphasic TiO₂ photocatalysts. wikipedia.org

Brookite is the orthorhombic polymorph of this compound. wikipedia.org It is less common than anatase and rutile and is more difficult to synthesize in a pure form, which has limited its research and commercial application compared to the other two main polymorphs. Like anatase, it is a metastable phase that converts to rutile at high temperatures. wikipedia.org Brookite has a density that is intermediate between anatase and rutile. wikipedia.org While not as extensively studied, some research indicates that brookite can exhibit high photocatalytic activity, sometimes even exceeding that of anatase, particularly in specific reactions like the degradation of certain pollutants.

Beyond the three main polymorphs, several other crystal structures of TiO₂ have been synthesized and studied. One notable example is TiO₂(B), a monoclinic phase that is one of the least dense polymorphs. acsmaterial.com It can be synthesized through hydrothermal treatment of anatase. youtube.com TiO₂(B) has an open crystal structure with channels, which has generated interest in its potential application in areas such as lithium-ion batteries as an electrode material. Research has also identified several high-pressure forms of TiO₂, including a cotunnite-type phase which was initially reported to have extreme hardness. wikipedia.orgyoutube.com

Band Gap Engineering in this compound Systems

Band gap engineering involves the deliberate modification of the electronic band structure of TiO₂. The primary goal is to narrow the band gap, enabling the material to absorb a broader range of the solar spectrum, particularly visible light. dspacedirect.orgresearchgate.netarxiv.org This modification is crucial for enhancing the efficiency of photocatalytic processes. rsc.org The strategies employed to achieve this range from introducing foreign elements into the TiO₂ crystal lattice to controlling the material's size and structure at the nanoscale. These modifications can create new energy levels within the band gap or shift the existing valence and conduction bands, which in turn alters the material's electronic and optical properties. nih.govsemanticscholar.org

Several key strategies have been developed to tune the band gap of this compound, each with distinct mechanisms and outcomes. These methods primarily include doping with metal or non-metal elements, leveraging quantum confinement effects, and surface modification.

Doping with Metal and Non-metal Elements: Doping is one of the most common and effective methods for narrowing the band gap of TiO₂. dspacedirect.org This process involves introducing impurity atoms into the TiO₂ lattice.

Metal Doping: Incorporating transition metal ions such as iron (Fe), copper (Cu), manganese (Mn), cobalt (Co), and nickel (Ni) into the TiO₂ structure can induce significant changes in its electronic properties. wikipedia.orgacs.org For example, Fe-doping can create secondary absorption edges, shifting the optical absorption into the visible light region and effectively reducing the band gap. dspacedirect.org Studies have shown that the inclusion of Fe can decrease the band gap energy from 3.16 eV down to 2.06 eV. Similarly, doping with metals like aluminum (Al), molybdenum (Mo), and tungsten (W) leads to a distortion of the TiO₂ crystal lattice and a decrease in the band gap. nih.gov The introduction of dopants can create new energy levels below the conduction band, facilitating the absorption of lower-energy photons.

Non-metal Doping: Doping with non-metallic elements like nitrogen (N), carbon (C), and sulfur (S) is another widely reported strategy to enhance visible light activity. semanticscholar.org Non-metal doping can lead to changes in the electronic band structure, resulting in a smaller band gap energy value. semanticscholar.org For instance, nitrogen doping can create an N 2p intermediate band just above the O 2p valence band, reducing the energy required for photoexcitation. semanticscholar.org Similarly, sulfur doping can narrow the band gap by mixing S 3p states with the valence band. Carbon doping has been shown to decrease the band gap of TiO₂ from 2.96 eV to as low as 2.37 eV.

Quantum Confinement: The electronic and optical properties of semiconductors can be altered by controlling their size at the nanometer scale, a phenomenon known as the quantum confinement effect. When the size of the TiO₂ particles is reduced to a dimension comparable to the exciton (B1674681) Bohr radius, the band gap tends to widen. However, the effect in TiO₂ is a subject of complex findings. While quantum confinement in extremely thin layers or small nanoparticles (below 2 nm) can lead to a blue shift (widening) of the band gap, other structural effects at the nanoscale can also play a role. semanticscholar.org Conversely, some studies report that coupling TiO₂ nanoparticles with graphene quantum dots can lead to a narrowing of the band gap, extending its absorption into the visible light range. The precise relationship between particle size and band gap can be influenced by synthesis methods, crystalline phase, and defect density. wikipedia.org

Other Strategies: Other innovative approaches to band gap engineering in TiO₂ are also being explored.

Hydrogenation: Annealing TiO₂ in a hydrogen atmosphere can remarkably reduce its band gap. This process creates a defect band near the valence band while the conduction band remains largely unchanged, enhancing the absorption of visible light.

Surface Modification: Modifying the surface of TiO₂ nanoparticles can also tune their optical properties. For example, the formation of a charge-transfer complex between TiO₂ and a surface modifier like ascorbic acid can narrow the energy band gap. Research has demonstrated a reduction of the band gap from 3.2 eV to 2.87 eV through this method.

Electrochemical Reduction: An electrochemical reduction process can tune the optical band gap of TiO₂ nanorods by increasing the amount of Ti³⁺ and oxygen vacancies. This method has been shown to reduce the band gap from 3.0 eV to 2.84 eV.

The modification of the band gap has a profound impact on the photoactivity and electronic characteristics of this compound.

Impact on Photoactivity: The primary goal of narrowing the band gap is to enhance the photocatalytic activity of TiO₂ under visible light. By enabling the absorption of a larger portion of the solar spectrum, a modified TiO₂ can generate more electron-hole pairs, which are the primary drivers of photocatalytic reactions. wikipedia.orgrsc.org For example, Fe-doped TiO₂ nanocatalysts have shown a significant red shift in optical absorption, leading to an improved degradation rate of pollutants like methylene (B1212753) blue under visible light. dspacedirect.org Similarly, doping with aluminum and copper has been found to increase photocatalytic activity to 70%, while doping with molybdenum and tungsten can increase it to 96% under visible light irradiation. nih.gov The surface modification of TiO₂ with ascorbic acid also leads to an improvement in photocatalytic performance, showing a direct correlation between the enhanced efficiency and the reduced energy band gap.

Impact on Electronic Properties: Band gap engineering directly alters the fundamental electronic structure of TiO₂.

Band Gap Narrowing: The most direct electronic impact is the reduction of the band gap energy. This is achieved either by shifting the valence band maximum upwards or the conduction band minimum downwards. For instance, theoretical calculations show that in S-doped TiO₂, the mixing of S 3p states with the O 2p states in the valence band contributes to band gap narrowing. In N-doped TiO₂, an N 2p energy level is formed above the valence band, effectively reducing the gap. semanticscholar.org

Creation of Intermediate Energy States: Doping can introduce new, localized energy levels within the forbidden band gap. nih.gov These are often referred to as mid-gap states or impurity energy levels. semanticscholar.org For example, carbon doping can create an impurity energy level above the valence band, allowing for the promotion of electrons to the conduction band upon absorbing visible light. semanticscholar.org However, if these intermediate levels are too deep within the band gap, they can act as recombination centers for electrons and holes, which would be detrimental to photoactivity. dspacedirect.org

Defect States: Strategies like hydrogenation and certain doping methods can create defects such as oxygen vacancies. These defects can introduce states within the band gap, often referred to as defect states, which can contribute to enhanced visible light absorption. Both surface and subsurface defects can contribute to these band gap states, influencing the electronic structure and surface chemistry of TiO₂.

Data Tables

Effect of Metal Dopants on this compound Band Gap

Effect of Non-Metal Dopants on this compound Band Gap

Observed Band Gap Values for TiO₂ Nanoparticles of Various Sizes

Properties

IUPAC Name |

dioxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEVSGVZZGPLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

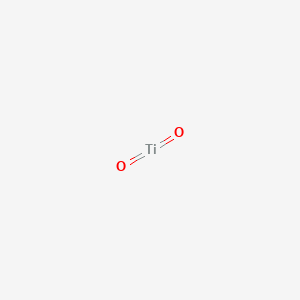

O=[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Ti, TiO2 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | titanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder. | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Titanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder | |

CAS No. |

13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium oxide (Ti2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864179-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti4O8) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200075-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutile (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titania | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutile (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TITANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutile (TiO2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies for Titanium Dioxide Nanostructures

Chemical Synthesis Approaches

Chemical methods are the most frequently used approach for the synthesis of TiO₂ nanoparticles, offering versatility and the ability to produce high-purity, nano-sized crystalline powders, often at relatively low temperatures compared to physical methods. sryahwapublications.com

Sol-Gel Synthesis

Sol-gel synthesis is a widely used technique for preparing semiconducting metal oxide nanoparticles, including TiO₂. researchgate.net This method typically involves the hydrolysis and condensation of a titanium precursor, such as titanium(IV) alkoxide. sryahwapublications.comresearchgate.netacs.org The process can be acid-catalyzed or base-catalyzed, influencing the resulting nanostructure. sryahwapublications.comacs.orgscispace.com

In the sol-gel process, a colloidal suspension (sol) is formed from the hydrolysis of the precursor in a solvent, followed by polycondensation reactions that lead to the formation of a three-dimensional network (gel). researchgate.netacs.org The properties of the resulting TiO₂ nanostructures, such as particle size and morphology, are influenced by parameters like the type of titanium precursor, water content, hydrolysis rate, temperature, and the presence of catalysts. researchgate.netacs.orgscispace.com For instance, a moderate hydrolysis ratio can lead to nanoscale TiO₂ structures. scispace.com Annealing the dried gel at various temperatures is often necessary to achieve the desired crystalline phase, typically anatase at lower temperatures and rutile at higher temperatures. researchgate.netacs.org

Data from research indicates that the sol-gel method can produce TiO₂ nanoparticles with controlled size and morphology. For example, one study reported obtaining TiO₂ nanoparticles with a crystallite size of approximately 20 nm and a mostly spherical morphology in the anatase phase. krishisanskriti.org Another study using a sol-gel spin coating technique investigated the effect of annealing temperature on TiO₂ nanostructure thin films. scirp.org

| Annealing Temperature (°C) | Grain Size (nm) | Band Gap Energy (eV) |

| 300 | ~6 | 3.7 |

| 400 | ~5 | 3.6 |

| 500 | ~4 | 3.4 |

Note: Data extracted from a study on sol-gel spin coating synthesis of TiO₂ nanostructures. scirp.org

The sol-gel method allows for the synthesis of various TiO₂ nanostructures, including sheets, tubes, particles, wires, rods, mesoporous structures, and aerogels. krishisanskriti.org

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are methods where crystal growth occurs in a solvent under relatively low temperatures (typically below 200 °C for hydrothermal) and above atmospheric pressure in a sealed vessel called an autoclave. kashanu.ac.irresearchgate.netconcordia.ca The key difference lies in the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis employs non-aqueous solvents. kashanu.ac.irresearchgate.net

These methods offer better control over the size, shape, and crystallinity of the TiO₂ nanoparticles compared to some other techniques. kashanu.ac.ir The temperature, reaction time, pH of the reaction medium, and the type of solvent are critical parameters influencing the properties of the synthesized TiO₂. researchgate.netscribd.comchalcogen.ro

Hydrothermal treatment of peptized precipitates of a titanium precursor with water can yield TiO₂ nanoparticles. kashanu.ac.ir TiO₂ nanotubes have also been successfully synthesized using the hydrothermal method, typically involving treating TiO₂ powder in a concentrated NaOH aqueous solution at elevated temperatures. kashanu.ac.ir

Research findings highlight the impact of synthesis parameters. For instance, in a hydrothermal synthesis study, the crystalline size of anatase TiO₂ materials varied with temperature. researchgate.net

| Hydrothermal Temperature (°C) | Crystalline Size (nm) | Band Gap Energy (eV) |

| 150 | Not specified | 3.18 |

| 180 | 86.81 | 3.19 |

| 200 | Not specified | 3.21 |

Note: Data extracted from a study on hydrothermal synthesis of TiO₂. researchgate.net

Solvothermal synthesis, by utilizing solvents with higher boiling points, can achieve higher temperatures than hydrothermal methods, potentially offering finer control over nanoparticle characteristics. kashanu.ac.ir The pH of the solution in solvothermal synthesis has a considerable effect on the morphology, size, surface area, and properties of the resulting nanomaterials. chalcogen.ro

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-purity, uniform thin films and nanostructures of various materials, including TiO₂. researchgate.net In CVD, precursor gases or vapors react on a substrate surface to form a solid deposit. researchgate.netaip.org Thermal CVD involves using heat to drive the reaction, while plasma-assisted CVD (PACVD) utilizes plasma to enhance the reaction at lower temperatures. researchgate.net

CVD allows for the synthesis of different TiO₂ nanostructures, such as nanosheets, nanorods, and nanotubes, by controlling parameters like precursor type, temperature, pressure, and gas flow rate. sryahwapublications.comaip.orgiphy.ac.cn For example, single-crystalline rutile and anatase TiO₂ nanorods were formed at different temperatures and pressures using physical vapor deposition, a related technique. sryahwapublications.com Anatase TiO₂ nanowalls composed of well-aligned nanorods were also reported. sryahwapublications.com

Studies have demonstrated the synthesis of TiO₂ nanostructure thin films by thermal CVD using precursors like Ti powder and O₂ on substrates such as Si/SiO₂. aip.org The oxygen flow rate was found to influence the deposition rate and surface roughness, impacting the formation of nanostructure thin films. aip.org Another study utilized CVD to synthesize TiO₂ nanosheets and nanorods on treated Ti foil, with the resulting structures exhibiting rutile and anatase phases depending on the process and post-treatment. iphy.ac.cn Mist CVD is another variation that has been applied to deposit pure anatase phase TiO₂ thin films. kochi-tech.ac.jp

Sonochemical Synthesis

Sonochemical synthesis utilizes high-intensity ultrasound radiation to enhance chemical reactions and produce nanomaterials. sryahwapublications.comhcpmanida.com The acoustic cavitation, involving the formation, growth, and rapid collapse of bubbles in a liquid, generates localized hotspots with extremely high temperatures and pressures, as well as rapid cooling rates. hcpmanida.comurfjournals.org These extreme conditions can induce chemical reactions and lead to the formation of nanoparticles. hcpmanida.com

This method is considered rapid and reproducible, offering a simple and inexpensive way to prepare nanocrystalline materials. theaic.org Sonochemical methods have been established for the preparation of TiO₂ nanoparticles. theaic.org The output power of the ultrasonic device plays a significant role in controlling the size and morphology of the final TiO₂ products. hcpmanida.com

Studies have reported the sonochemical synthesis of TiO₂ nanoparticles using precursors like titanium tetraisopropoxide in solvents like ethanol (B145695) and water. hcpmanida.comresearchgate.net The process parameters, such as sonication time, temperature, and power, affect the morphology, particle size, and crystal phase of the resulting TiO₂. hcpmanida.comurfjournals.org For instance, increasing the ultrasound intensity can decrease the particle size of TiO₂. hcpmanida.com Sonochemical synthesis has been used to produce TiO₂ nanoparticles with sizes ranging from approximately 12 to 30 nm, predominantly in the anatase phase, with the possibility of converting to rutile through calcination. hcpmanida.comtheaic.org

Electrodeposition Techniques

Electrodeposition is an electrochemical method used to deposit thin films or nanostructures onto a conductive substrate by applying an electric potential or current in an electrolyte solution containing the precursor ions. acs.orgmdpi.com This technique allows for the controlled growth and morphology of the deposited material. acs.org

For TiO₂ nanostructures, electrodeposition typically involves the electrochemical oxidation and hydrolysis of a titanium precursor in an electrolyte. acs.org While some approaches involve a subsequent thermal annealing step to obtain crystalline TiO₂, one-step electrodeposition methods for nanocrystalline TiO₂ films have also been developed. acs.orgresearchgate.net

Research has explored the electrodeposition of nanocrystalline and porous TiO₂ layers by optimizing synthetic conditions such as solution pH, temperature, and deposition potential. acs.orgresearchgate.net The phase composition of the electrodeposited TiO₂ can be controlled by varying the solution composition; for example, increasing the solution pH has been shown to increase the rutile/anatase ratio. acs.org Electrodeposition has also been used to incorporate other nanoparticles, such as Zn or Cu, into pre-formed TiO₂ nanotube arrays synthesized by electrochemical anodization. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly and efficiently heat the reaction mixture. researchgate.netmdpi.com This method offers advantages such as shorter reaction times, higher yields, and more homogeneous heating compared to conventional heating methods. mdpi.comelsevier.es

Microwave-assisted synthesis has been applied to the preparation of TiO₂ nanoparticles and nanostructures, often combined with other techniques like the sol-gel or hydrothermal methods. mdpi.comelsevier.esacs.org The rapid heating provided by microwaves can influence the nucleation and growth of TiO₂ crystals, affecting their size, morphology, and crystal phase. elsevier.esacs.org

Studies have demonstrated the synthesis of anatase TiO₂ nanoparticles using microwave-assisted methods with various precursors and solvents. mdpi.comelsevier.esacs.org The reaction parameters, including temperature, time, and the type of acid catalyst (in sol-gel variations), play a crucial role in determining the phase composition and morphology of the synthesized TiO₂. mdpi.comelsevier.es For instance, using acetic acid as a catalyst in microwave-assisted sol-gel synthesis resulted in the formation of a single anatase phase in a significantly shorter time compared to conventional sol-gel. elsevier.es Microwave-assisted approaches have also been used to synthesize TiO₂ nanostructures with unique morphologies, such as nanometric spheres, leading to porous materials. acs.orgrsc.org

Physical Synthesis Approaches

Physical synthesis methods typically involve the use of physical processes to create TiO₂ nanostructures. These methods often require specialized equipment and controlled environments.

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) is a vacuum deposition method where a material is vaporized from a solid source in a vacuum and then condensed onto a substrate to form a thin film or nanostructures. nih.govnih.gov PVD encompasses various techniques, including evaporation, ionization, and sputtering. nih.gov This method is commonly used for depositing TiO₂ nanoparticles on various substrates or creating nanofilms. nih.gov

One of the advantages of PVD is its ability to produce high-purity TiO₂ nanomaterials with uniform distribution, small particle size, and good dispersion. nih.gov PVD also allows for easy control over the thickness of the deposited film. nih.gov Research has shown that the phase and morphology of TiO₂ nanostructures synthesized by PVD can be tuned by adjusting reaction conditions such as temperature and pressure. sryahwapublications.com For instance, single-crystalline rutile and anatase TiO₂ nanorods have been formed at different temperatures and pressures using PVD. sryahwapublications.com

Sputtering Deposition

Sputtering deposition is a type of PVD that involves bombarding a target material (in this case, titanium or TiO₂) with energetic ions, which causes atoms to be ejected from the target and deposit onto a substrate. nih.govunl.pt Reactive sputtering, where a reactive gas like oxygen is introduced during the process, is commonly used to synthesize TiO₂ thin films. mdpi.comscirp.orgunl.pt

Magnetron sputtering is a widely used technique for depositing TiO₂ thin films due to its advantages in reproducibility, thickness control, high mechanical stability, good adhesion, and easy control of film structure and composition. mdpi.comunl.pt This method is also suitable for large-scale industrial production. mdpi.com The characteristics of TiO₂ films produced by sputtering, such as structure, composition, and crystallinity, are significantly influenced by parameters including substrate type, sputtering power, distance between substrate and target, working pressure, argon/oxygen ratio, deposition time, substrate temperature, and annealing treatment. mdpi.com

Studies have investigated the effect of sputtering pressure on the properties of TiO₂ nanostructures. Higher sputtering pressure has been correlated with smaller particle size and decreased surface roughness of TiO₂ films. scientific.net The crystal phase of sputtered TiO₂ films can also be controlled by adjusting sputtering parameters and post-deposition annealing. researchgate.net For example, research has shown that varying the argon/oxygen ratio can lead to amorphous, rutile, or a mixture of rutile and anatase phases. researchgate.net The ratio between the ion energy flux and the deposition flux has been identified as a key factor defining the phase formation of TiO₂ thin films during magnetron sputtering. aip.org

Ball Milling Techniques

Ball milling is a mechanical method used for size reduction and can also be employed for the synthesis and doping of TiO₂ nanoparticles. arxiv.org This technique involves placing the material in a mill with grinding balls and rotating or vibrating the mill, causing the balls to impact and grind the material into finer particles. arxiv.org High-energy ball milling can convert bulk materials into nanomaterials through repetitive fracturing and welding. arxiv.org

Ball milling is considered a low-cost and non-toxic method for preparing TiO₂ nanomaterials with high chemical stability. arxiv.org The particle size of TiO₂ powder produced by ball milling depends on milling conditions such as speed and time. arxiv.org Research has explored the effect of milling time on the particle size, morphology, and phase composition of TiO₂ nanoparticles synthesized by mechanochemical ball milling of precursors like titanyl sulphate. worldscientific.com Increasing milling time has been observed to decrease the size of the resulting particles. worldscientific.com Ball milling can also be combined with other methods, such as sol-gel, for synthesizing TiO₂ nanoparticles with specific properties. researchgate.net

Biological and Green Synthesis Routes

Biological and green synthesis routes for TiO₂ nanostructures offer environmentally friendly and sustainable alternatives to traditional physical and chemical methods, which often involve hazardous chemicals and high energy consumption. mdpi.comresearchgate.netmdpi.com These methods utilize biological entities or plant extracts as reducing and capping agents for the synthesis of nanoparticles. mdpi.comresearchgate.net

Microbial-Mediated Synthesis (Bacteria, Fungi, Algae, Viruses)

Microorganisms, including bacteria, fungi, algae, and viruses, can be employed for the synthesis of TiO₂ nanoparticles. mdpi.comfrontiersin.orgnih.govresearchgate.net This bio-based approach leverages the natural capabilities of microbes to transform metal ions into metal oxides or metallic nanoparticles through various enzymes, metabolites, and pigments. nih.gov

Microbial synthesis of TiO₂ nanoparticles can occur both intracellularly and extracellularly. mdpi.com In intracellular synthesis, metal ions are transported into the microbial cell where enzymes and other biomolecules facilitate nanoparticle formation. mdpi.com Extracellular synthesis involves the trapping of metal ions on the microbial cell surface, with surface-available proteins and enzymes reducing the metal ions and stabilizing the nanoparticles. mdpi.com

Bacteria have been widely used for TiO₂ nanoparticle synthesis, utilizing various biomolecules to transform titanium salts. nih.gov Both Gram-positive and Gram-negative bacteria have been explored for this purpose. frontiersin.org Fungi are often preferred over bacteria for biosynthesis due to their extracellular nature, which simplifies nanoparticle recovery, and their potential for large-scale and economically feasible production. frontiersin.org Fungal enzymes and NADPH play a role in the reduction of Ti³⁺ ions. frontiersin.org Algae also possess the ability to accumulate heavy metals, making them suitable for synthesizing metallic and metal oxide nanoparticles, including TiO₂. frontiersin.org Carotenoids and photosynthetic pigments in algae contribute to the synthesis process. frontiersin.org

Microbial synthesis offers advantages such as being eco-friendly, biocompatible, and non-toxic. frontiersin.orgnih.gov Research has demonstrated the synthesis of spherical TiO₂ nanoparticles with sizes ranging from 30 to 70 nm using Streptomyces sp. frontiersin.org Another study reported the biosynthesis of anatase TiO₂ nanoparticles with a size range of 40-60 nm using a microbial isolate. researchgate.net

Plant Extract-Mediated Synthesis

Plant extract-mediated synthesis is another prominent green approach for producing TiO₂ nanoparticles. mdpi.comresearchgate.netmdpi.com Plant extracts contain various biomolecules such as proteins, carbohydrates, enzymes, phenolic acids, and alkaloids that act as reducing and stabilizing agents, facilitating the formation and stabilization of nanoparticles. mdpi.comnih.gov

This method is considered simple, cost-effective, environmentally benign, and non-toxic. mdpi.compjoes.com The use of plant extracts eliminates the need for hazardous chemicals typically used in conventional synthesis methods. mdpi.com Various parts of plants, including leaves, fruits, seeds, and peels, can be used to prepare the extracts. mdpi.comijfans.org

The synthesis process typically involves adding the plant extract to a solution containing a titanium precursor, such as titanium tetraisopropoxide or titanyl hydroxide (B78521), under stirring. pjoes.comacs.orgjchr.orgsamipubco.com A color change in the mixture often indicates the formation of nanoparticles. jchr.orgsamipubco.com The phytochemicals in the plant extract reduce the titanium ions and cap the resulting nanoparticles, preventing agglomeration and providing stability. nih.gov

Numerous plant species have been successfully used for the green synthesis of TiO₂ nanoparticles, including Syzygium cumini (leaf extract), Moringa oleifera (extract), cinnamon (powder extract), orange peel extract, watermelon peel waste, Morus nigra (leaves extract), Impatiens rothii (leaf extract), Echinacea purpurea (herba extract), Eucalyptus and Piper longum (extract), Acanthophyllum laxiusculum (aqueous extract), Jatropha curcas L. (aqueous extract), Annona squamosa (fruit peel extract), Hibiscus rosa-sinensis extract, and Aloe vera extract. mdpi.compjoes.comijfans.orgacs.orgjchr.orgnih.govscirp.org

Research findings indicate that plant-synthesized TiO₂ nanoparticles can exhibit different sizes and morphologies depending on the plant extract used and the synthesis conditions. mdpi.comijfans.orgnih.gov For example, Syzygium cumini leaf extract was used to create spherical and irregularly aggregated TiO₂ particles mdpi.com, while Morus nigra leaf extract yielded nanoparticles with crystallite sizes as small as 0.076 nm pjoes.com. Impatiens rothii leaf extract mediated the synthesis of anatase phase TiO₂ nanoparticles with an average crystallite size of ~11 nm and particle size of ~25 nm. acs.org Echinacea purpurea herba extract resulted in TiO₂ nanoparticles with a size range of approximately 120 nm. nih.gov Annona squamosa fruit peel extract was used for the biosynthesis of rutile TiO₂ nanoparticles with spherical shapes and sizes around 23 ± 2 nm. nih.govijfans.org

The phytochemicals present in the extracts not only facilitate the synthesis but can also influence the properties of the resulting nanoparticles, such as their crystalline phase and photocatalytic activity. mdpi.comsamipubco.com

Here is a table summarizing some research findings on plant extract-mediated TiO₂ nanoparticle synthesis:

| Plant Source | Extract Type | Precursor | Resulting TiO₂ Nanostructure Characteristics | Reference |

| Syzygium cumini | Leaf extract | Not specified | Spherical and irregularly aggregated particles | mdpi.com |

| Moringa oleifera | Extract | Not specified | Tetragonal nanoparticles | mdpi.com |

| Cinnamon | Powder extract | Not specified | Anatase phase, spherical particles | mdpi.com |

| Watermelon peel waste | Not specified | Not specified | Polycrystalline, average size 7 nm | mdpi.com |

| Morus nigra | Leaves extract | Titanium tetraisopropoxide | Crystallite sizes 0.17 nm (aqueous), 0.076 nm (ethanolic); round shape | pjoes.com |

| Impatiens rothii | Leaf extract | Titanium tetra isopropoxide | Anatase phase, average crystallite size ~11 nm, particle size ~25 nm | acs.org |

| Echinacea purpurea | Herba extract | TiO₂(aq) solution | Size range ~120 nm, poorly dispersed spherical clusters with agglomeration | nih.gov |

| Eucalyptus and Piper longum | Extract | TiO(OH)₂ | Nanoparticles formed | jchr.org |

| Annona squamosa | Fruit peel extract | Not specified | Rutile phase, spherical shape, size 23 ± 2 nm, slight agglomeration | nih.govijfans.org |

| Orange peel | Extract | Titanium (IV) tetrabutoxide | Anatase phase, size approximately 100-200 nm | scirp.org |

| Hibiscus rosa-sinensis | Extract | Titanium (IV) tetrabutoxide | Anatase phase, good purity and crystallinity | scirp.org |

| Aloe vera | Extract | Titanium (IV) tetrabutoxide | Anatase phase, size approximately 100-200 nm, good purity and crystallinity | scirp.org |

Environmental and Economic Benefits of Green Synthesis

Green synthesis approaches for producing titanium dioxide nanoparticles offer notable environmental and economic advantages compared to conventional physical and chemical methods. researchgate.netnih.gov These methods often eliminate the need for harsh chemicals, high temperatures, and high pressures, which are typically associated with traditional synthesis routes. nih.govtandfonline.com

Environmentally, green synthesis is considered eco-friendly and less harmful. researchgate.netjwent.net It reduces the generation of hazardous waste and minimizes the use of toxic solvents. jwent.netscilit.com Utilizing biological resources such as plant extracts, microorganisms (like fungi and bacteria), and even agricultural waste provides a sustainable and renewable source for the synthesis process. researchgate.netnih.govtandfonline.comjwent.netijfans.org This approach aligns with the principles of green chemistry by employing natural, non-toxic reducing and capping agents. scilit.comnih.gov